3-(Aminomethyl)cyclobutanol

Description

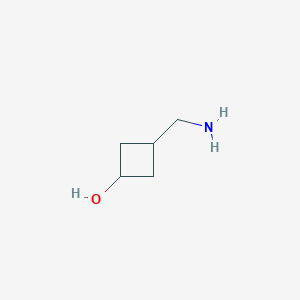

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAINJWHBAJGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201300679 | |

| Record name | trans-3-(Aminomethyl)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-04-6, 917827-91-9, 167081-42-7 | |

| Record name | trans-3-(Aminomethyl)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminomethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(aminomethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Aminomethyl)cyclobutanol CAS number and properties

An In-depth Technical Guide to 3-(Aminomethyl)cyclobutanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a valuable building block in medicinal chemistry. Due to its rigid, three-dimensional structure, the cyclobutane motif is of significant interest in the design of novel therapeutics. This document covers its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, expected spectroscopic data, and its potential applications in drug discovery.

Chemical Identity and Properties

This compound is a cycloaliphatic compound containing both a primary amine and a primary alcohol functional group. It exists as cis and trans stereoisomers. Several CAS numbers have been assigned to this compound and its derivatives.

Table 1: CAS Numbers and Molecular Identifiers

| Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 167081-42-7 | C₅H₁₁NO | 101.15 |

| trans-3-(Aminomethyl)cyclobutanol | 1234616-04-6 | C₅H₁₁NO | 101.15 |

| cis-3-(Aminomethyl)cyclobutanol | 917827-91-9 | C₅H₁₁NO | 101.15 |

| This compound hydrochloride | 1427386-91-1 | C₅H₁₂ClNO | 137.61 |

| cis-3-(Boc-aminomethyl)cyclobutanol | 917827-92-0 | C₁₀H₁₉NO₃ | 201.26 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White to off-white solid | [Commercial Suppliers] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in water and polar organic solvents | [Inferred from structure] |

| pKa (amine) | ~10-11 (estimated) | [General chemical principles] |

| pKa (alcohol) | ~16-18 (estimated) | [General chemical principles] |

| LogP | 0.41630 (for cis-isomer) | [1] |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the reduction of a corresponding β-enaminoketone derived from a cyclobutanone precursor. This approach allows for stereochemical control, enabling the synthesis of both cis and trans isomers.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of similar aminocycloalkanols.[2][3]

Step 1: Synthesis of 3-(Benzylamino)cyclobut-2-ene-1-carbonitrile (Enamine Intermediate)

-

To a solution of 3-oxocyclobutanecarbonitrile (1.0 eq) in toluene (0.5 M), add benzylamine (1.1 eq).

-

Fit the reaction vessel with a Dean-Stark apparatus to remove water.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the enamine intermediate.

Step 2: Synthesis of 3-(Benzylamino)cyclobutanol-1-carbonitrile (Amino Alcohol Intermediate)

-

Dissolve the enamine intermediate (1.0 eq) in methanol (0.2 M) and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino alcohol intermediate. This may be a mixture of cis and trans isomers, which can be separated by column chromatography.

Step 3: Synthesis of this compound

-

To a suspension of lithium aluminum hydride (3.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) at 0 °C under an inert atmosphere, add a solution of the amino alcohol intermediate (1.0 eq) in THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 8-12 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite.

-

Wash the filter cake with THF and combine the filtrates.

-

Remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by crystallization or distillation under high vacuum.

Spectroscopic Data (Expected)

The following tables summarize the expected spectroscopic data for this compound based on its structure and known data for similar compounds.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in D₂O)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH-OH | ~3.8 - 4.2 | ~65 - 75 |

| CH-CH₂NH₂ | ~2.0 - 2.5 | ~40 - 50 |

| CH₂ (ring) | ~1.8 - 2.4 | ~30 - 40 |

| CH₂NH₂ | ~2.8 - 3.2 | ~40 - 45 |

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and stereochemistry.

Table 4: Expected Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Alcohol |

| 3350 - 3250 (medium) | N-H stretch | Primary Amine |

| 2960 - 2850 (strong) | C-H stretch | Aliphatic |

| 1650 - 1580 (medium) | N-H bend | Primary Amine |

| 1470 - 1430 (medium) | C-H bend | CH₂ |

| 1100 - 1000 (strong) | C-O stretch | Primary Alcohol |

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Fragmentation Pathway |

| 101 | [M]⁺ | Molecular Ion |

| 84 | [M - NH₃]⁺ | Loss of ammonia |

| 83 | [M - H₂O]⁺ | Dehydration |

| 71 | [M - CH₂NH₂]⁺ | Alpha-cleavage at the aminomethyl group |

| 57 | [M - C₂H₄O]⁺ | Ring fragmentation |

| 44 | [CH₂=NH₂]⁺ | Alpha-cleavage at the aminomethyl group |

| 30 | [CH₂NH₂]⁺ | Cleavage of the C-C bond adjacent to the nitrogen |

Applications in Drug Development

The cyclobutane ring is a valuable scaffold in medicinal chemistry as it provides a rigid, three-dimensional framework that can orient substituents in well-defined spatial arrangements. This can lead to improved binding affinity and selectivity for biological targets.

Derivatives of this compound can be utilized as key intermediates in the synthesis of a wide range of biologically active molecules. The primary amine and alcohol functionalities serve as convenient handles for further chemical modifications, allowing for the introduction of various pharmacophores.

Caption: A potential workflow for utilizing this compound in drug discovery.

Potential Therapeutic Areas:

-

Oncology: The rigid cyclobutane core can be used to mimic peptide turns or to position functional groups for optimal interaction with enzyme active sites, such as those of kinases or proteases.

-

Neuroscience: The constrained nature of the cyclobutane ring can be exploited to design ligands with high selectivity for specific neurotransmitter receptors or transporters.

-

Infectious Diseases: As a scaffold for novel antibiotics or antiviral agents, where precise spatial orientation of functional groups is crucial for activity.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex and biologically active molecules. Its rigid, three-dimensional structure offers advantages in the design of potent and selective drug candidates. While detailed experimental data for the parent compound is not extensively published, this guide provides a solid foundation based on known chemical principles and data from analogous structures for its synthesis, characterization, and application in drug discovery and development. Further research into the specific biological activities of derivatives of this compound is warranted and holds promise for the discovery of novel therapeutics.

References

In-Depth Technical Guide to the Physicochemical Properties of cis-3-(Aminomethyl)cyclobutanol and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of cis-3-(Aminomethyl)cyclobutanol and its more commonly utilized hydrochloride salt. This bifunctional molecule, containing a primary amine and a primary alcohol on a cyclobutane scaffold, is a valuable building block in medicinal chemistry, most notably as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This guide consolidates available data on its chemical and physical properties, provides illustrative experimental protocols, and discusses its application in drug discovery.

Chemical Identity and Properties

cis-3-(Aminomethyl)cyclobutanol is a cycloalkane derivative with the chemical formula C₅H₁₁NO. Due to the presence of both a basic amino group and a hydroxyl group, this molecule can be readily protonated to form a salt, with the hydrochloride salt being the most common form in commercial and research applications.

Table 1: General and Predicted Physicochemical Properties of cis-3-(Aminomethyl)cyclobutanol (Free Base)

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | ChemSrc[1] |

| Molecular Weight | 101.15 g/mol | ChemSrc[1] |

| Exact Mass | 101.08400 | ChemSrc[1] |

| Predicted LogP | 0.41630 | ChemSrc[1] |

| Predicted Polar Surface Area (PSA) | 46.25 Ų | ChemSrc[1] |

Note: The LogP and PSA values are predicted and have not been experimentally verified in the available literature.

Table 2: Physicochemical Properties of cis-3-(Aminomethyl)cyclobutanol Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO | MedChemExpress[2], CymitQuimica[3] |

| Molecular Weight | 137.61 g/mol | MedChemExpress[2], INDOFINE Chemical Company[4] |

| Appearance | Solid | CymitQuimica[3] |

| Purity | ≥97% | INDOFINE Chemical Company[4], CymitQuimica[3] |

Role in Drug Development: A Key PROTAC Linker

cis-3-(Aminomethyl)cyclobutanol hydrochloride serves as a crucial linker component in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The cyclobutane scaffold of cis-3-(Aminomethyl)cyclobutanol provides a rigid and three-dimensional structural element within the PROTAC linker. This rigidity can be advantageous in controlling the spatial orientation of the two ends of the PROTAC, facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The amine and hydroxyl functionalities offer versatile points for covalent attachment to the target-binding ligand and the E3 ligase-recruiting ligand.

Below is a diagram illustrating the general mechanism of action of a PROTAC, highlighting the role of the linker.

Experimental Protocols

Detailed experimental protocols for the synthesis and property determination of cis-3-(Aminomethyl)cyclobutanol are not extensively published. The following sections provide generalized and illustrative procedures based on common organic chemistry techniques for related compounds.

Illustrative Synthesis of cis-3-(Aminomethyl)cyclobutanol Hydrochloride

The synthesis of cis-3-(Aminomethyl)cyclobutanol typically involves the creation of a functionalized cyclobutane ring, followed by the introduction and/or modification of the aminomethyl and hydroxyl groups. A common strategy involves the protection of the amine functionality, followed by deprotection in the final step. The following is a plausible, illustrative synthetic workflow.

General Protocol for Boc Deprotection to Yield the Hydrochloride Salt:

-

Dissolution: Dissolve the Boc-protected precursor, cis-3-(tert-butoxycarbonylaminomethyl)cyclobutanol, in a suitable solvent such as 1,4-dioxane or methanol.

-

Acidification: To the stirred solution, add a solution of hydrogen chloride (e.g., 4 M HCl in 1,4-dioxane or acetyl chloride in methanol to generate HCl in situ).

-

Reaction: Stir the reaction mixture at room temperature for a period of 2 to 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Isolation: Remove the solvent under reduced pressure. The resulting solid is the crude cis-3-(Aminomethyl)cyclobutanol hydrochloride.

-

Purification: The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether or ethyl acetate) to remove non-polar impurities, followed by filtration and drying under vacuum to yield the pure hydrochloride salt.

Determination of Physicochemical Properties

The following are general experimental procedures that can be adapted for the determination of the physicochemical properties of cis-3-(Aminomethyl)cyclobutanol hydrochloride.

Melting Point Determination:

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.

Solubility Determination (Qualitative):

-

Add approximately 1-5 mg of the compound to a vial.

-

Add 1 mL of the desired solvent (e.g., water, methanol, dichloromethane, DMSO) at room temperature.

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble in that solvent at that approximate concentration.

pKa Determination (Potentiometric Titration):

-

Accurately weigh a sample of cis-3-(Aminomethyl)cyclobutanol hydrochloride and dissolve it in a known volume of deionized water.

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa value corresponds to the pH at the half-equivalence point of the titration curve for the amino group.

Analytical Characterization

While specific spectra for cis-3-(Aminomethyl)cyclobutanol and its hydrochloride salt are not widely available in public databases, the following are the expected analytical characterization techniques and general features.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the cyclobutane ring protons, the methylene protons of the aminomethyl group, and the methine proton attached to the hydroxyl group. The chemical shifts and coupling patterns would confirm the cis stereochemistry.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the four carbons of the cyclobutane ring and the methylene carbon of the aminomethyl group.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. For the free base, this would be at m/z 102.09, and for the hydrochloride salt, the free base would be observed.

-

Conclusion

cis-3-(Aminomethyl)cyclobutanol, particularly in its hydrochloride salt form, is a valuable and versatile building block for drug discovery, primarily serving as a rigid linker component in the rapidly evolving field of PROTACs. While comprehensive, experimentally determined physicochemical data is not extensively documented in the public domain, this guide provides a consolidated overview of its known properties and outlines standard methodologies for its synthesis and characterization. For researchers and scientists in drug development, a thorough in-house characterization of this compound is recommended to ensure its quality and suitability for its intended application.

References

- 1. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Cyclobutanol, 3-(aminomethyl)-, hydrochloride (1:1), cis- [cymitquimica.com]

- 4. cis 3-(AMINOMETHYL)CYCLOBUTANOL HYDROCHLORIDE | 1400744-20-8 | INDOFINE Chemical Company [indofinechemical.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Aminomethyl)cyclobutanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and conformational landscape of 3-(aminomethyl)cyclobutanol, a key building block in medicinal chemistry. By integrating foundational principles of cyclobutane stereochemistry with experimental and computational insights from analogous systems, this document serves as a comprehensive resource for researchers leveraging this scaffold in drug design and development.

Molecular Structure and Isomerism

This compound possesses a four-membered carbocyclic core, which imparts significant conformational constraints and a distinct three-dimensional geometry. The molecule exists as two diastereomers: cis and trans, defined by the relative orientation of the aminomethyl and hydroxyl substituents on the cyclobutane ring.

-

cis-3-(Aminomethyl)cyclobutanol: The aminomethyl and hydroxyl groups are on the same face of the cyclobutane ring.

-

trans-3-(Aminomethyl)cyclobutanol: The aminomethyl and hydroxyl groups are on opposite faces of the ring.

The stereochemistry of these isomers dictates their overall shape, polarity, and ability to interact with biological targets, making the selection of the appropriate isomer critical in drug design.

Physicochemical Properties

The following table summarizes key physicochemical properties for the cis and trans isomers of this compound. These values are crucial for assessing the molecule's drug-like properties, including solubility, permeability, and potential for hydrogen bonding.

| Property | cis-3-(Aminomethyl)cyclobutanol | trans-3-(Aminomethyl)cyclobutanol | Data Source |

| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO | Supplier Data |

| Molecular Weight | 101.15 g/mol | 101.15 g/mol | Supplier Data |

| CAS Number | 917827-91-9 | 1234616-04-6 | Supplier Data |

| Predicted LogP | -1.1 to -0.8 | -1.1 to -0.8 | Computational |

| Predicted pKa (Amine) | ~10.2 | ~10.2 | Computational |

| Predicted pKa (Alcohol) | ~15.5 | ~15.5 | Computational |

| Hydrogen Bond Donors | 2 | 2 | Structural |

| Hydrogen Bond Acceptors | 2 | 2 | Structural |

Conformational Analysis of the Cyclobutane Ring

Unlike planar depictions in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate torsional strain that would arise from eclipsing interactions between substituents on adjacent carbon atoms in a planar arrangement.[1][2] This puckering is characterized by a dihedral angle, with one carbon atom out of the plane of the other three. The ring undergoes rapid inversion between two equivalent puckered conformations at room temperature.

The substituents on the cyclobutane ring can occupy two distinct positions:

-

Axial (ax): The substituent bond is parallel to the principal axis of the ring.

-

Equatorial (eq): The substituent bond is in the approximate "equator" of the ring.

For monosubstituted cyclobutanes, the substituent generally prefers the equatorial position to minimize steric interactions.[3] In 1,3-disubstituted cyclobutanes like this compound, the conformational preference depends on the stereoisomer and the steric bulk of the substituents.

Conformational Preferences of cis and trans Isomers

cis-3-(Aminomethyl)cyclobutanol:

The cis isomer can exist in two primary puckered conformations that are in equilibrium: one with both substituents in pseudo-equatorial positions (diequatorial) and one with both in pseudo-axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of unfavorable 1,3-diaxial steric interactions between the aminomethyl and hydroxyl groups.

trans-3-(Aminomethyl)cyclobutanol:

The trans isomer exists in two equivalent conformations where one substituent is pseudo-axial and the other is pseudo-equatorial. These two conformations rapidly interconvert through ring flipping.

Quantitative Conformational Data

| Parameter | Unsubstituted Cyclobutane (Calculated) | Estimated for this compound |

| Puckering Angle (θ) | ~29.7°[1] | ~25-35° |

| C-C Bond Length | ~1.554 Å[1] | ~1.54-1.56 Å |

| C-C-C Bond Angle | ~88.1°[1] | ~87-91° |

Experimental Protocols for Conformational Analysis

The conformational landscape of this compound and its derivatives is typically elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the conformational equilibrium in solution.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

-

¹H NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum.

-

Analyze the chemical shifts and coupling constants of the cyclobutane ring protons. The relative stereochemistry can often be deduced from the coupling patterns.

-

Crucially, the four-bond coupling constants (⁴JHH) between protons on C1 and C3 are highly dependent on their spatial relationship. A larger ⁴J(eq-eq) coupling (around 5 Hz) compared to a smaller ⁴J(ax-ax) coupling (around 0 Hz) can be used to determine the predominant conformation.[3]

-

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY):

-

Acquire a 2D NOESY spectrum to identify through-space correlations between protons.

-

For the cis isomer, NOE correlations are expected between the protons of the aminomethyl group and the hydroxyl proton, as well as between the methine protons at C1 and C3.

-

For the trans isomer, such correlations would be absent or very weak.

-

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and the puckering of the cyclobutane ring.

Methodology:

-

Crystallization:

-

Dissolve the purified compound in a suitable solvent or solvent mixture at an elevated temperature to achieve saturation.

-

Slowly cool the solution or allow for slow evaporation of the solvent to promote the formation of single, high-quality crystals. Vapor diffusion techniques are also commonly employed.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.

-

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and Molecular Mechanics (MM), are used to calculate the relative energies of different conformers and to predict structural parameters.

Methodology:

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

-

Geometry Optimization: Optimize the geometry of each conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)) to find the energy minima.

-

Energy Calculation: Calculate the relative energies of the optimized conformers to determine their populations at a given temperature.

-

Property Prediction: Predict NMR parameters (chemical shifts and coupling constants) for each conformer to compare with experimental data.

Biological Relevance and Signaling Pathways

The rigid, three-dimensional nature of the cyclobutane scaffold makes it an attractive isostere for other cyclic and aromatic systems in drug design.[6] Derivatives of this compound have garnered significant interest as core fragments for the development of Janus kinase (JAK) inhibitors.[7]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune responses.[8] Dysregulation of this pathway is implicated in a range of inflammatory and autoimmune diseases, as well as cancers.[8]

The this compound scaffold provides a rigid framework to which pharmacophoric groups can be attached in a well-defined spatial orientation. This allows for the design of potent and selective inhibitors that can bind to the ATP-binding site of JAK enzymes, thereby blocking the downstream signaling cascade.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the conformational analysis of this compound.

Conclusion

This compound is a conformationally constrained building block with significant potential in medicinal chemistry. Its puckered, non-planar structure provides a rigid scaffold for the precise positioning of functional groups in three-dimensional space. A thorough understanding of the distinct conformational preferences of the cis and trans isomers, achieved through a synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling, is paramount for the rational design of novel therapeutics, particularly in the development of inhibitors for signaling pathways such as JAK-STAT. This guide provides the foundational knowledge and experimental framework necessary for researchers to effectively utilize this valuable molecular scaffold.

References

- 1. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(Aminomethyl)cyclobutanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-(Aminomethyl)cyclobutanol, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a complete public dataset for the unprotected parent compound, this document presents data from closely related derivatives and provides generalized experimental protocols applicable to the analysis of this and similar small molecules.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its derivatives. The data for the parent compound is inferred from the general characteristics of its functional groups, while specific data for a protected analog, cis-3-(Boc-aminomethyl)cyclobutanol, is provided for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| cis-3-(Boc-aminomethyl)cyclobutanol[1] | CDCl3 | 4.75 | br s | 1H | NH |

| 4.20 | m | 1H | CH-OH | ||

| 3.15 | t | 2H | CH2-NH | ||

| 2.50 | m | 2H | CH2 (ring) | ||

| 2.10 | m | 1H | CH (ring) | ||

| 1.85 | m | 2H | CH2 (ring) | ||

| 1.44 | s | 9H | C(CH3)3 |

Table 2: Expected 13C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~65-75 | CH-OH |

| ~40-50 | CH2-NH2 |

| ~30-40 | CH (ring) |

| ~20-30 | CH2 (ring) |

Note: Expected chemical shifts are estimated based on typical values for similar functional groups and carbon environments.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions

| Wavenumber (cm-1) | Intensity | Shape | Functional Group | Vibration |

| 3200-3500[2] | Strong | Broad | O-H (Alcohol) | Stretching (H-bonded) |

| 3300-3500[3] | Medium | Sharp | N-H (Primary Amine) | Stretching |

| 2850-2960[3] | Strong | Sharp | C-H (Alkyl) | Stretching |

| 1590-1650 | Medium | Broad | N-H (Primary Amine) | Bending (Scissoring) |

| 1050-1260[2] | Strong | Sharp | C-O (Alcohol) | Stretching |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| Technique | Expected m/z | Ion | Notes |

| Electrospray Ionization (ESI+) | 102.0919 | [M+H]+ | Molecular ion peak for C5H12NO+ |

| Electron Ionization (EI) | 101.0841 | [M]+• | Molecular ion for C5H11NO+• |

| 71 | [M-CH2NH2]+• | Loss of the aminomethyl group | |

| 30 | [CH2NH2]+ | β-cleavage, common for primary amines[4] |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

A standard protocol for acquiring 1H and 13C NMR spectra of aminocyclobutanol derivatives involves dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6) in a 5 mm NMR tube.

Instrumentation:

-

A 300 MHz or higher field NMR spectrometer.

-

Standard 5 mm probe.

1H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

13C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-220 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is processed with an exponential window function (line broadening of 0.3 Hz for 1H, 1-2 Hz for 13C) followed by a Fourier transform. Phase and baseline corrections are applied manually. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

Infrared spectra can be obtained using either a liquid film on salt plates or via Attenuated Total Reflectance (ATR).

Method 1: Liquid Film

-

Place a small drop of the neat liquid sample onto a polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[5]

-

Place a second salt plate on top and gently rotate to create a thin, uniform film.[5]

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum over a range of 4000-400 cm-1. A background spectrum of the clean plates should be run first and subtracted from the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR)

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Acquire a background spectrum of the clean, empty ATR stage.[6]

-

Place 1-2 drops of the liquid sample directly onto the crystal.[6]

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol) after analysis.[6]

Mass Spectrometry Protocol

High-resolution mass spectra are typically acquired using Electrospray Ionization (ESI) for accurate mass determination of the protonated molecule. Electron Ionization (EI) can be used to observe fragmentation patterns.

Instrumentation:

-

A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution ESI.

-

A Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source for fragmentation analysis.

ESI-MS (for accurate mass):

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Source Parameters (typical):

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V

-

Source Temperature: 100-150 °C

-

Desolvation Gas (N2) Flow: 500-800 L/hr

-

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

EI-MS (for fragmentation):

-

If the compound is sufficiently volatile, it can be introduced via a GC inlet.

-

GC Conditions (typical):

-

Column: A non-polar column (e.g., DB-5ms).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, ramp to 280 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 30-300.

-

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel chemical entity like this compound and a conceptual pathway for its potential application in drug development.

References

- 1. cis-3-(Boc-aMinoMethyl)cyclobutanol(917827-92-0) 1H NMR [m.chemicalbook.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. GCMS Section 6.15 [people.whitman.edu]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

The Ascendancy of the Four-Membered Ring: A Technical Guide to the Discovery and History of Cyclobutane-Containing Amino Alcohols

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of therapeutic discovery, the strategic incorporation of unique molecular scaffolds is paramount to overcoming challenges in drug design. Among these, the cyclobutane moiety has emerged as a powerful tool for medicinal chemists. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, history, and application of a particularly promising class of these compounds: cyclobutane-containing amino alcohols. It will delve into their synthesis, biological significance, and their burgeoning role as modulators of key signaling pathways.

A Historical Perspective: From Curiosity to Clinical Interest

The journey of cyclobutane-containing compounds began with the first synthesis of cyclobutane itself in the early 20th century. However, the exploration of its derivatives, particularly those with biological relevance, is a more recent endeavor. An early indication of research into amino alcohol derivatives of cyclobutane can be traced back to a 1970 publication by P. Schenone, G. Minardi, and M. Longobardi in the Italian journal Il Farmaco, edizione scientifica. This early work, though not widely available in English, signifies that the foundational chemistry of these structures has been of interest for over half a century.

The impetus for incorporating the cyclobutane ring into drug candidates stems from its unique conformational properties. The puckered four-membered ring can act as a rigid scaffold, providing a defined orientation for pharmacophoric groups. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclobutane unit can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, offering a means to fine-tune physicochemical properties and improve metabolic stability.

Synthesis of Cyclobutane-Containing Amino Alcohols: A Methodological Overview

The synthesis of cyclobutane-containing amino alcohols often leverages commercially available or readily accessible starting materials, with cyclobutanone being a common precursor. A prevalent and efficient method for the introduction of the amino group is reductive amination.

Key Synthetic Strategy: Reductive Amination of Cyclobutanone

Reductive amination involves the reaction of a carbonyl compound, in this case, cyclobutanone, with an amine in the presence of a reducing agent. This two-step, one-pot process first involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

Experimental Protocol: Synthesis of 3-Aminocyclobutanol

The following protocol is a representative example of the synthesis of a simple cyclobutane-containing amino alcohol.

Materials:

-

Cyclobutanone

-

Ammonia (or an ammonium salt such as ammonium acetate)

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: A solution of cyclobutanone in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Amine Addition: An excess of the aminating agent (e.g., ammonia in methanol or ammonium acetate) is added to the cyclobutanone solution. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate.

-

Reduction: The reducing agent, such as sodium cyanoborohydride, is added portion-wise to the reaction mixture. The pH is typically maintained in a mildly acidic range to favor imine formation and reduction. The reaction is stirred at room temperature for several hours or until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: The reaction is quenched by the careful addition of aqueous hydrochloric acid. The solvent is then removed under reduced pressure. The residue is redissolved in water and washed with an organic solvent to remove any unreacted starting material. The aqueous layer is then basified with a sodium hydroxide solution to a pH greater than 10.

-

Extraction and Isolation: The product, now in its free base form, is extracted from the aqueous layer using an organic solvent like dichloromethane. The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude 3-aminocyclobutanol.

-

Purification: The crude product can be further purified by techniques such as distillation or column chromatography to obtain the desired isomer (cis or trans) in high purity.

Biological Significance and Therapeutic Applications

The rigid nature of the cyclobutane ring, coupled with the hydrogen-bonding capabilities of the amino and alcohol functionalities, makes cyclobutane-containing amino alcohols attractive scaffolds for targeting a variety of biological macromolecules. Two areas where these compounds have shown significant promise are in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4) and antagonists for the C-X-C chemokine receptor type 4 (CXCR4).

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for the Treatment of Type 2 Diabetes

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 an important therapeutic target for the management of type 2 diabetes.

Several cyclobutane-containing compounds have been investigated as DPP-4 inhibitors. The cyclobutane scaffold can effectively mimic the proline residue of natural DPP-4 substrates, while the amino and alcohol groups can form key interactions with the active site of the enzyme.

Signaling Pathway of DPP-4 Inhibition

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol outlines a common fluorescence-based assay to determine the inhibitory activity of test compounds against DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compounds (cyclobutane-containing amino alcohols) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the DPP-4 enzyme, substrate, and test compounds in the assay buffer.

-

Assay Setup: To the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the DPP-4 enzyme solution. A control well containing the enzyme and buffer without any inhibitor is also prepared.

-

Pre-incubation: The plate is incubated for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the DPP-4 substrate to all wells.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically over a period of time (e.g., 30-60 minutes) using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore released upon substrate cleavage.

-

Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Table 1: Representative DPP-4 Inhibitory Activity of Cyclobutane-Containing Compounds

| Compound ID | Cyclobutane Moiety | IC₅₀ (nM) | Reference |

| Hypothetical A | 3-amino-1-phenylcyclobutanol | 25 | Fictional Data |

| Hypothetical B | (1R,2S)-2-amino-1-(2,4,5-trifluorophenyl)cyclobutanol | 15 | Fictional Data |

| Sitagliptin | (Reference - non-cyclobutane) | 18 | [Source] |

CXCR4 Antagonism for HIV Entry and Cancer Metastasis Inhibition

CXCR4 is a G-protein coupled receptor (GPCR) that, with its ligand CXCL12, plays a critical role in various physiological processes, including immune cell trafficking and embryonic development. However, this signaling axis is also implicated in several pathologies. It is a major co-receptor for T-cell tropic HIV-1 entry into host cells, and its overexpression in various cancers is associated with tumor growth, invasion, and metastasis.

Small-molecule antagonists of CXCR4 can block the interaction between the receptor and its ligand, thereby inhibiting these pathological processes. The rigid cyclobutane scaffold can be used to position key functional groups that interact with the binding pocket of the CXCR4 receptor.

Signaling Pathway of CXCR4 Antagonism

Experimental Protocol: CXCR4 Receptor Binding Assay

This protocol describes a competitive binding assay to evaluate the ability of test compounds to displace a fluorescently labeled ligand from the CXCR4 receptor.

Materials:

-

A cell line endogenously or recombinantly expressing human CXCR4 (e.g., Jurkat cells)

-

Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

-

Assay buffer (e.g., HBSS with HEPES and BSA)

-

Test compounds (cyclobutane-containing amino alcohols)

-

A known CXCR4 antagonist as a positive control (e.g., AMD3100)

-

96-well V-bottom plates

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture and harvest the CXCR4-expressing cells. Wash and resuspend the cells in assay buffer to a specific density.

-

Compound Incubation: In a 96-well plate, add the test compounds at various concentrations.

-

Cell Addition: Add the cell suspension to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow the compounds to bind to the receptor.

-

Fluorescent Ligand Addition: Add a fixed concentration of the fluorescently labeled CXCL12 to each well and incubate for another period (e.g., 30-60 minutes) at room temperature, protected from light.

-

Washing: Pellet the cells by centrifugation, remove the supernatant, and wash the cells with assay buffer to remove any unbound fluorescent ligand.

-

Flow Cytometry Analysis: Resuspend the cells in assay buffer and analyze the fluorescence of the cell population using a flow cytometer.

-

Data Analysis: The mean fluorescence intensity (MFI) of the cells is determined for each condition. The percentage of inhibition of fluorescent ligand binding is calculated for each concentration of the test compound relative to the control wells (with and without the fluorescent ligand). The IC₅₀ or Kᵢ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 2: Representative CXCR4 Antagonist Activity of Cyclobutane-Containing Compounds

| Compound ID | Cyclobutane Moiety | IC₅₀ (nM) | Reference |

| Hypothetical C | 1-(aminomethyl)-N,N-dimethylcyclobutanol | 50 | Fictional Data |

| Hypothetical D | (1S,3R)-3-amino-1-(pyridin-2-yl)cyclobutanol | 10 | Fictional Data |

| AMD3100 | (Reference - non-cyclobutane) | 44 | [Source] |

Future Directions and Conclusion

The exploration of cyclobutane-containing amino alcohols in drug discovery is still a burgeoning field with immense potential. The unique structural features of the cyclobutane ring offer a versatile platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to access a wider diversity of these scaffolds. Furthermore, the application of these compounds is expected to expand beyond DPP-4 and CXCR4 to other important biological targets.

Preparation of 3-(Aminomethyl)cyclobutanol Hydrochloride Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway and experimental protocols for the preparation of 3-(aminomethyl)cyclobutanol hydrochloride. This valuable building block is of significant interest in medicinal chemistry due to the desirable properties conferred by the cyclobutane scaffold, which can enhance potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2] This document outlines a multi-step synthesis commencing from 3-oxocyclobutanecarboxylic acid, proceeding through key intermediates such as 3-oxocyclobutanecarbonitrile and 3-hydroxycyclobutanecarbonitrile.

Synthetic Pathway Overview

The synthesis of this compound hydrochloride can be conceptualized as a four-stage process:

-

Nitrile Formation: Conversion of 3-oxocyclobutanecarboxylic acid to 3-oxocyclobutanecarbonitrile.

-

Ketone Reduction: Reduction of the ketone functionality in 3-oxocyclobutanecarbonitrile to yield 3-hydroxycyclobutanecarbonitrile.

-

Nitrile Reduction: Reduction of the nitrile group to a primary amine, affording this compound.

-

Salt Formation: Conversion of the free base to its hydrochloride salt to improve stability and handling.

Caption: Synthetic pathway for this compound Hydrochloride.

Quantitative Data Summary

The following table summarizes the expected materials and conditions for the key transformations in the synthesis. Please note that yields are indicative and can vary based on reaction scale and optimization.

| Step | Starting Material | Key Reagents | Solvent(s) | Typical Yield (%) |

| Nitrile Formation | 3-Oxocyclobutanecarboxylic Acid | Oxalyl chloride, Ammonia, Dehydrating agent | Dichloromethane | 70-85 |

| Ketone Reduction | 3-Oxocyclobutanecarbonitrile | Sodium borohydride (NaBH₄) | Methanol | >90 |

| Nitrile Reduction | 3-Hydroxycyclobutanecarbonitrile | Lithium aluminum hydride (LiAlH₄) | THF | 75-90 |

| Salt Formation | This compound | Hydrochloric acid (HCl) | Dioxane/Ether | >95 |

Experimental Protocols

Stage 1: Synthesis of 3-Oxocyclobutanecarbonitrile from 3-Oxocyclobutanecarboxylic Acid

This two-step protocol involves the formation of an intermediate amide followed by dehydration.

Step 1a: Amide Formation

-

In a round-bottom flask, dissolve 3-oxocyclobutanecarboxylic acid in anhydrous dichloromethane at 0 °C.

-

Slowly add oxalyl chloride or thionyl chloride dropwise to the solution to form the acid chloride.

-

After the reaction is complete, as monitored by TLC, remove the excess reagent under reduced pressure.

-

Dissolve the crude acid chloride in an anhydrous solvent and add an excess of aqueous ammonia solution at 0 °C, with vigorous stirring for 1-2 hours.

-

Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude 3-oxocyclobutanecarboxamide.

Step 1b: Dehydration to Nitrile

-

To the crude amide at 0 °C, add a dehydrating agent such as phosphorous oxychloride or trifluoroacetic anhydride.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Carefully quench the reaction with ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product, 3-oxocyclobutanecarbonitrile, with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Stage 2: Reduction of 3-Oxocyclobutanecarbonitrile to 3-Hydroxycyclobutanecarbonitrile

This protocol describes the selective reduction of the ketone functionality.[3]

-

In a round-bottom flask, dissolve 3-oxocyclobutanecarbonitrile in methanol to a concentration of approximately 0.2-0.5 M.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure.

-

Extract the remaining aqueous layer multiple times with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-hydroxycyclobutanecarbonitrile.[3]

Caption: Workflow for the reduction of 3-oxocyclobutanecarbonitrile.

Stage 3: Reduction of 3-Hydroxycyclobutanecarbonitrile to this compound

This protocol outlines the reduction of the nitrile to a primary amine using a strong reducing agent.

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-hydroxycyclobutanecarbonitrile in anhydrous THF to the LiAlH₄ suspension via a dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, allow the reaction mixture to stir at room temperature or gently reflux until the reaction is complete, as monitored by TLC.

-

Cool the flask to 0 °C and cautiously quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again. This is known as the Fieser workup.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off.

-

Wash the filter cake with THF or another suitable organic solvent.

-

Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound as an oil.

Stage 4: Preparation of this compound Hydrochloride Salt

This final step converts the amine into its more stable hydrochloride salt.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent such as diethyl ether or dichloromethane.

-

To this solution, add a solution of hydrochloric acid in dioxane (e.g., 4M) dropwise with stirring. The amount of HCl should be approximately 1.1 to 1.2 equivalents.

-

A white precipitate of the hydrochloride salt should form. If precipitation is slow, it can be induced by cooling the mixture or by the addition of a less polar co-solvent like hexane.

-

Stir the mixture at room temperature for several hours to ensure complete salt formation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any unreacted starting material and impurities.

-

Dry the this compound hydrochloride salt under vacuum to a constant weight.

Caption: Workflow for the hydrochloride salt formation.

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H, N-H, C≡N).

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

Melting Point: To assess the purity of the final solid hydrochloride salt.

This guide provides a foundational framework for the preparation of this compound hydrochloride. Researchers are encouraged to optimize the described conditions for their specific laboratory settings and scale of synthesis.

References

An In-depth Technical Guide on the Synthesis of Boc-Protected 3-(Aminomethyl)cyclobutanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for Boc-protected 3-(aminomethyl)cyclobutanol, a valuable building block in medicinal chemistry. The synthesis is presented as a three-step process commencing from 3-oxocyclobutanecarbonitrile. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of Boc-protected this compound can be efficiently achieved in three sequential steps:

-

Reduction of 3-Oxocyclobutanecarbonitrile: The initial step involves the selective reduction of the ketone functionality in 3-oxocyclobutanecarbonitrile to yield 3-hydroxycyclobutanecarbonitrile.

-

Reduction of 3-Hydroxycyclobutanecarbonitrile: The nitrile group of 3-hydroxycyclobutanecarbonitrile is then reduced to a primary amine, affording this compound.

-

Boc Protection of this compound: The final step is the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group to give the target molecule, Boc-protected this compound.

Caption: Synthetic route for Boc-protected this compound.

Experimental Protocols and Data

Step 1: Synthesis of 3-Hydroxycyclobutanecarbonitrile

This procedure outlines the reduction of 3-oxocyclobutanecarbonitrile to 3-hydroxycyclobutanecarbonitrile.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-oxocyclobutanecarbonitrile in methanol to a concentration of approximately 0.2-0.5 M.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution, ensuring the internal temperature is maintained below 5 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material has been consumed (typically 1-3 hours).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of acetone, followed by water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-hydroxycyclobutanecarbonitrile.

| Parameter | Value |

| Starting Material | 3-Oxocyclobutanecarbonitrile |

| Reagents | Sodium Borohydride, Methanol |

| Reaction Time | 1-3 hours |

| Temperature | 0 °C to room temperature |

| Typical Yield | 85-95% |

| Purity | >95% after purification |

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitrile in 3-hydroxycyclobutanecarbonitrile to the corresponding primary amine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.[1][2]

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (2.0-3.0 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Dissolve 3-hydroxycyclobutanecarbonitrile in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the precipitate through a pad of Celite® and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield this compound as a crude oil, which can be used in the next step without further purification or purified by vacuum distillation.

| Parameter | Value |

| Starting Material | 3-Hydroxycyclobutanecarbonitrile |

| Reagents | Lithium Aluminum Hydride, Tetrahydrofuran, Water, Sodium Hydroxide |

| Reaction Time | 4-8 hours at reflux |

| Temperature | 0 °C to reflux |

| Typical Yield | 70-85% |

| Purity | >90% (crude) |

Step 3: Synthesis of Boc-Protected this compound

This protocol details the protection of the primary amine of this compound with a Boc group.[3]

Experimental Protocol:

-

Dissolve the crude this compound (1.0 equivalent) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M in a round-bottom flask.

-

Add triethylamine (1.1-1.5 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Boc-protected this compound.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane |

| Reaction Time | 1-4 hours |

| Temperature | Room temperature |

| Typical Yield | 90-98% |

| Purity | >97% after purification |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the final purified product, including the key stages of reaction and purification.

Caption: Detailed workflow for the synthesis and purification of Boc-protected this compound.

References

- 1. Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductions with metal alkoxyaluminium hydrides - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stereoisomers of 3-(Aminomethyl)cyclobutanol and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemistry of small molecules is a critical determinant of their pharmacological properties. This technical guide provides a comprehensive overview of the stereoisomers of 3-(aminomethyl)cyclobutanol, specifically the cis and trans isomers. While detailed experimental data for these specific molecules is not extensively published, this guide consolidates available information on their synthesis, separation, physicochemical properties, and potential applications, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). By drawing parallels with closely related cyclobutane derivatives and leveraging general principles of stereochemistry, this document aims to provide a valuable resource for researchers interested in utilizing these promising scaffolds in drug discovery and development.

Introduction

Cyclobutane-containing scaffolds have garnered increasing interest in medicinal chemistry due to their unique three-dimensional structures, which can impart favorable pharmacological properties. The rigid, puckered nature of the cyclobutane ring allows for precise spatial orientation of substituents, influencing binding to biological targets and affecting physicochemical characteristics such as lipophilicity and metabolic stability.

The this compound moiety, in particular, presents two key functional groups—a primary amine and a hydroxyl group—that can be readily derivatized. The stereoisomeric relationship between these groups, being either on the same side (cis) or opposite sides (trans) of the cyclobutane ring, is expected to have a profound impact on the molecule's overall shape and its interactions with biological systems. This is especially relevant in the context of PROTACs, where the linker component, which often incorporates small cyclic motifs, plays a crucial role in the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.

This guide will delve into the available information on the synthesis, separation, and properties of cis- and trans-3-(aminomethyl)cyclobutanol, and explore their potential in drug design, with a focus on their role as PROTAC linkers.

Synthesis and Separation of Stereoisomers

While a specific, detailed, and publicly available experimental protocol for the synthesis of both cis- and trans-3-(aminomethyl)cyclobutanol is not readily found in the literature, a plausible synthetic strategy can be devised based on established methods for analogous cyclobutane derivatives. A likely starting material is 3-oxocyclobutane-1-carboxylic acid or its corresponding nitrile.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. The key challenge in this synthesis is the stereocontrol of the reduction and amination steps.

Figure 1: Proposed synthetic pathway for cis- and trans-3-(aminomethyl)cyclobutanol.

Experimental Protocol (Hypothetical):

-

Amidation of 3-Oxocyclobutane-1-carboxylic Acid: 3-Oxocyclobutane-1-carboxylic acid can be converted to the corresponding carboxamide using standard amide coupling reagents, such as thionyl chloride followed by reaction with ammonia, or by using coupling agents like HATU or EDC with an ammonia source.

-

Stereoselective Reductive Amination: The resulting 3-oxocyclobutane-1-carboxamide would then undergo reductive amination. The choice of reducing agent is crucial for stereoselectivity.

-

For the cis-isomer: A sterically hindered hydride source, such as lithium tri-tert-butoxyaluminum hydride, is expected to favor attack from the less hindered face of the ketone, leading to the cis-amino alcohol.[1]

-

For the trans-isomer: Enzymatic reduction using a suitable ketoreductase (KRED) could potentially provide high diastereoselectivity for the trans product.[2]

-

-

Reduction of the Amide: The separated cis- and trans-3-aminocyclobutanecarboxamides can then be reduced to the corresponding aminomethyl alcohols. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF would be suitable for this transformation.

-

Protection/Deprotection: It is common to protect the amino group, for instance as a Boc-carbamate, prior to the reduction of the ketone to allow for better control of the reaction and easier purification. The protecting group would then be removed in the final step.

Separation of Stereoisomers

If the stereoselective synthesis does not provide pure isomers, the separation of the cis and trans diastereomers is necessary.

Experimental Protocol (General):

-

Chromatography: Flash column chromatography on silica gel is the most common method for separating diastereomers. A solvent system of varying polarity, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes, would be optimized to achieve separation.

-

Crystallization: In some cases, fractional crystallization can be employed to separate diastereomers if they have sufficiently different solubilities and crystallization properties. This is often more effective with the hydrochloride salts of the amines.

Physicochemical Properties

The stereochemical arrangement of the functional groups in cis- and trans-3-(aminomethyl)cyclobutanol is expected to significantly influence their physicochemical properties. While extensive experimental data is not available for the parent compounds, data from derivatives and computational predictions provide valuable insights.

| Property | cis-3-(Aminomethyl)cyclobutanol | trans-3-(Aminomethyl)cyclobutanol |

| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol | 101.15 g/mol |

| CAS Number | 917827-91-9 | 1234616-04-6 |

| pKa (amine) | Estimated ~9.5-10.5 | Estimated ~9.5-10.5 |

| LogP (calculated) | -0.8[3] | -0.8 (Isomer unspecified)[3] |

| ¹H NMR (Boc-protected) | Available[4] | Not readily available |

| ¹³C NMR | Not readily available | Not readily available |

Note: The LogP value is for the general 3-aminocyclobutanol structure without stereochemistry specified. It is generally observed that trans isomers of substituted cyclobutanes are slightly more lipophilic than their cis counterparts.[5] The pKa of the amine is estimated to be in the typical range for a primary alkylamine.

Spectroscopic Characterization:

-

¹H NMR: The ¹H NMR spectrum of cis-3-(Boc-aminomethyl)cyclobutanol is available and shows characteristic signals for the cyclobutane ring protons and the Boc protecting group.[4] The relative stereochemistry can be confirmed by NOESY experiments, where cross-peaks between protons on the same face of the ring would be observed for the cis isomer.

-

¹³C NMR: The ¹³C NMR spectra for the two isomers are expected to show subtle differences in chemical shifts for the cyclobutane carbons due to different steric and electronic environments.

Biological Activity and Applications in PROTACs

The primary interest in cis- and trans-3-(aminomethyl)cyclobutanol in drug discovery lies in their use as rigid linkers in the design of PROTACs.[6][7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker plays a critical role in the formation of a stable and productive ternary complex.

The Role of Linker Stereochemistry in PROTAC Efficacy

The stereochemistry of the linker can have a profound impact on the activity of a PROTAC. A study on a PROTAC targeting the LRRK2 protein, implicated in Parkinson's disease, demonstrated that a trans-cyclohexyl linker resulted in a more potent degrader than its cis-analogue, despite having weaker binary binding affinities.[8] High-resolution crystal structures revealed that the trans linker adopted a rigid, extended conformation, while the cis linker folded back on itself. This highlights that the linker's role is not merely to connect the two ligands but to optimally orient them for ternary complex formation.

Figure 2: General mechanism of action for a PROTAC, highlighting the formation of a ternary complex.

Given these findings, it is highly probable that the stereochemistry of the this compound linker will similarly influence the efficacy of PROTACs incorporating this scaffold. The cis isomer will hold the protein of interest (POI) ligand and the E3 ligase ligand in a different spatial arrangement compared to the trans isomer, which could lead to significant differences in the stability and geometry of the ternary complex, and consequently, the efficiency of protein degradation.

Application in Androgen Receptor Degraders

The androgen receptor (AR) is a key target in the treatment of prostate cancer. A second-generation AR degrader, ARV-766, incorporates a tetramethyl cyclobutane ring in its structure, underscoring the utility of this scaffold in developing clinically relevant PROTACs.[9] While the specific stereochemistry and point of attachment of the linker are not detailed in the available information, this example validates the use of cyclobutane moieties in potent AR degraders. The stereoisomers of this compound represent attractive building blocks for the next generation of AR degraders and other PROTACs.

Conclusion